(R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol
Description
(R)-1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a chiral small molecule featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 4-chloropyrimidin-2-yl moiety at the 1-position. The stereochemistry at the pyrrolidine’s 3-position (R-configuration) and the chlorine substituent’s position on the pyrimidine ring are critical to its physicochemical and biological properties. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or antiviral agents, where pyrimidine derivatives are commonly explored .
Properties
CAS No. |
1421019-45-5 |
|---|---|
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
(3R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-3-10-8(11-7)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2/t6-/m1/s1 |
InChI Key |
JNEIOMYUNLFYCC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=CC(=N2)Cl |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Biological Activity
(R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of 199.64 g/mol. The compound features a pyrrolidine ring substituted with a 4-chloropyrimidin-2-yl group at the first position and a hydroxyl group at the third position. The presence of the chlorine atom in the pyrimidine ring enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of protein kinases . Protein kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancer. The compound may interact with specific molecular targets, modulating their activity and affecting biochemical pathways. For instance, it may inhibit certain kinases or bind to receptor sites, altering cellular signaling and function.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Similar compounds have demonstrated varying degrees of activity against cancer cell lines, suggesting that this compound may also be effective in inhibiting tumor growth. For example, studies on related pyrimidine derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrimidine derivatives have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Preliminary assessments suggest that this compound could exhibit similar inhibitory effects, making it a candidate for further investigation in inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including this compound, and evaluated their biological activity against different cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis .
- Inhibitory Activity on Kinases : Research has shown that compounds with similar structures can act as inhibitors of spleen tyrosine kinase (SYK) and other kinases involved in cancer signaling pathways. This suggests that this compound may also inhibit these targets, contributing to its anticancer effects .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives revealed that modifications to the pyrimidine ring significantly impact their biological activity. Understanding these relationships can guide the design of more potent derivatives with improved selectivity for specific targets .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory | Inhibits protein kinases |
| (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | Structure | Anticancer | Similar mechanism as above |
| Pyrazolo[3,4-d]pyrimidine derivatives | Structure | Anti-inflammatory | Inhibits COX enzymes |
Scientific Research Applications
(R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula and a molecular weight of 199.64 g/mol. The compound consists of a pyrrolidine ring, with a 4-chloropyrimidin-2-yl group at the first position and a hydroxyl group at the third position.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry, especially in the creation of drugs that target particular protein kinases involved in cancer and other diseases. Its unique structure may offer advantages over existing drugs by improving selectivity and reducing side effects, and it could also be a building block for synthesizing more complex pharmaceutical compounds. Compounds with similar structures have varying degrees of biological activity, suggesting that this compound may also possess significant pharmacological properties.
As an Inhibitor of Protein Kinases
Protein kinases have a crucial role in cell signaling pathways, and their inhibition can have therapeutic implications in treating cancer and other diseases. this compound has been studied for its potential biological activities, particularly as an inhibitor of protein kinases.
Use in Synthesis
This compound is commercially available and can be used in Suzuki reactions to synthesize other compounds . For example, it can be used as a building block to create thiol-specific linkers for the synthesis of oligonucleotide conjugates .
Anti-inflammatory potential
Pyrimidine analogs have demonstrated anti-inflammatory potential via in vitro COX-1/COX-2 inhibition analysis and in vivo formalin-induced paw edema and cotton pellet-induced granuloma tests .
Interactions with biological targets
Comparison with Similar Compounds
Positional Isomers of Chloropyrimidine Derivatives
Several analogs differ in the chlorine substituent’s position on the pyrimidine ring:
- (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1083089-94-4): Chlorine at pyrimidine’s 4-position instead of 2-position. The similarity score (0.88) suggests comparable backbone interactions but distinct reactivity in substitution reactions .
- (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1379439-07-2): The S-configuration at the pyrrolidine’s 3-position introduces stereochemical divergence, which may reduce target affinity compared to the R-isomer .
Table 1: Positional Isomers and Stereochemical Variants
| Compound | Pyrimidine Substituent | Pyrrolidine Configuration | CAS Number | Similarity Score |
|---|---|---|---|---|
| (R)-1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol | 4-Cl at position 2 | R | N/A | Reference |
| (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | 2-Cl at position 4 | R | 1083089-94-4 | 0.88 |
| (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | 2-Cl at position 4 | S | 1379439-07-2 | 0.88 |
Halogen-Substituted Analogs
Replacing chlorine with fluorine or other halogens modulates electronic and steric properties:
- (3S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261233-26-4): Fluorine at pyrimidine’s 5-position. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce hydrophobic interactions compared to chlorine. The molecular formula (C₈H₁₀FN₃O) reflects a lower molecular weight (183.18 g/mol) than the target compound .
Table 2: Halogen-Substituted Analogs
| Compound | Halogen (Position) | Molecular Weight (g/mol) | Key Property Difference |
|---|---|---|---|
| This compound | Cl (4) | ~211.64* | Strong electron-withdrawing effect |
| (3S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol | F (5) | 183.18 | Enhanced electronegativity |
*Calculated based on molecular formula C₉H₁₁ClN₃O.
Pyrrolidine Ring Modifications
Substituents on the pyrrolidine ring significantly impact solubility and steric effects:
- Phenylethyl-Substituted Analogs (e.g., 1a/1b in ): Replacement of the hydroxyl group with a phenylethyl chain increases lipophilicity, favoring membrane permeability but reducing water solubility. Such modifications are common in CNS-targeting drugs .
- The dihydrochloride salt form improves crystallinity and solubility .
Complex Derivatives with Extended Moieties
- (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (): This polycyclic derivative incorporates a pyrazolo-pyrimidine core, likely targeting kinases with high specificity. The increased complexity may improve potency but hinder synthetic accessibility compared to the simpler target compound .
Key Findings and Implications
Positional Isomerism : Chlorine at pyrimidine’s 2-position (target) vs. 4-position (analogs) influences electronic properties and target engagement .
Stereochemistry : The R-configuration in the target compound optimizes spatial orientation for binding, whereas S-isomers exhibit reduced activity .
Halogen Effects : Fluorine substitution offers metabolic advantages but may compromise binding affinity due to reduced size and hydrophobicity .
Pyrrolidine Modifications : Hydroxyl groups enhance solubility, while bulky substituents (e.g., phenylethyl) favor lipophilicity and tissue penetration .
Preparation Methods
Nucleophilic Aromatic Substitution (SnAr) on Chloropyrimidines
A common synthetic route involves the nucleophilic aromatic substitution of 2,4-dichloropyrimidine or 4,6-dichloropyrimidine with (R)-pyrrolidin-3-ol or its derivatives. The chlorine at the 4-position of the pyrimidine ring is displaced by the nucleophilic hydroxyl group of the pyrrolidine alcohol under basic conditions.
- Typical conditions: Use of bases such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Ambient to elevated temperatures (up to 100 °C) to facilitate substitution.
- Yields: Moderate to good yields (34–61%) have been reported for similar nucleophilic substitutions on chloropyrimidines with amino alcohols.
Suzuki Coupling for Further Functionalization
After preparation, this compound can be used as a substrate in Suzuki cross-coupling reactions to introduce various substituents at the pyrimidine ring.
- Catalysts: Pd(dppf)Cl2·DCM is commonly used.
- Conditions: Reactions are performed in dioxane/water mixtures under argon atmosphere, with bases like sodium carbonate.
- Temperature: Typically 85–90 °C for 5–18 hours.
- Outcome: High yields (up to 96%) of vinyl or aryl-substituted pyrimidine derivatives have been achieved.
Alternative Synthetic Routes
Other methods include:
- Direct substitution with amines: Reaction of dichloropyrimidines with aliphatic or aromatic amines at elevated temperatures (110–120 °C) in DMF, yielding amino-substituted pyrimidines, which can be further modified to yield the target compound or analogs.
- Microwave-assisted synthesis: Use of microwave reactors to accelerate the coupling reactions, improving yields and reducing reaction times.
Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | (R)-pyrrolidin-3-ol + 2,4-dichloropyrimidine + DIPEA | 0–100 °C (overnight) | 34–61 | Moderate yields, regioselectivity important |
| Suzuki coupling | Pd(dppf)Cl2·DCM, Na2CO3, dioxane/water, Ar | 85–90 °C, 5–18 h | Up to 96 | Efficient for vinyl/aryl substitution |
| Amination | Dichloropyrimidine + aliphatic amines + DIPEA | 110–120 °C, 8–10 h | 62–90 | Poor yields with substituted anilines |
| Microwave-assisted coupling | Pd catalyst, boronic acid derivatives | 90 °C, 5 h | 60+ | Accelerated reaction times |
Research Findings and Practical Considerations
- Regioselectivity: The substitution at the 4-position of the pyrimidine ring is favored due to electronic and steric factors, which is critical for obtaining the this compound with high purity.
- Chirality retention: The use of (R)-pyrrolidin-3-ol ensures the stereochemistry is preserved during nucleophilic substitution and subsequent reactions.
- Reaction optimization: The choice of base, solvent, and temperature significantly affects the yield and purity. For example, DMF and DIPEA are preferred for nucleophilic substitution, while dioxane/water mixtures are optimal for Suzuki coupling.
- Scalability: The described methods are suitable for both small-scale laboratory synthesis and larger-scale production, with microwave-assisted methods offering potential for process intensification.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for producing (R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol with high enantiomeric purity?
- Methodology :
- Chiral Resolution : Enantiopure synthesis can be achieved via asymmetric catalysis or resolution using chiral auxiliaries. For example, Bayer’s patented process for (3S)-pyrrolidin-3-ol derivatives involves controlled reaction conditions (e.g., temperature, solvent polarity) and catalytic systems to minimize racemization .
- Stepwise Functionalization : Start with pyrrolidin-3-ol and introduce the 4-chloropyrimidin-2-yl group via nucleophilic substitution. highlights a similar approach for (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol using pyrimidine derivatives and optimized coupling conditions .
- Purification : Recrystallization or chiral HPLC (e.g., using cellulose-based columns) ensures enantiomeric excess >99% .
Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structure and stereochemistry of this compound?
- Methodology :
- NMR : H and C NMR can confirm the substitution pattern (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and hydroxyl group position. NOESY experiments differentiate (R)- and (S)-enantiomers by spatial interactions .
- XRPD : X-ray powder diffraction identifies crystalline phases and polymorphism, critical for reproducibility in biological assays. demonstrates this for related pyrrolidine derivatives .
- Chiral HPLC : Use columns like Chiralpak AD-H to quantify enantiomeric excess. Retention time differences >2 minutes indicate successful resolution .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. suggests Pd(OAc)/Xantphos systems reduce halogen displacement side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. reports improved yields in THF/water mixtures for analogous pyrrolidine-pyrimidine couplings .
- Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., chloropyrimidine intermediates) and adjust stoichiometry dynamically .
Q. What strategies are effective for analyzing the compound’s solid-state properties and their impact on bioactivity?
- Methodology :
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., using ethanol/water gradients) to identify stable forms. and highlight the role of hydrogen bonding in stabilizing bioactive conformers .
- Thermal Analysis : DSC/TGA reveals melting points and decomposition profiles. For example, a melting endotherm >200°C suggests high thermal stability, critical for formulation .
- Bioactivity Correlation : Compare dissolution rates (via intrinsic dissolution testing) of different polymorphs with in vitro activity data (e.g., enzyme inhibition assays) .
Q. How should researchers address contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and XRPD to resolve ambiguities. For instance, a mismatch in H NMR integration might indicate residual solvent, which HRMS can exclude .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR spectra, aiding in structural assignment. used this for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol derivatives .
- Controlled Degradation Studies : Stress testing (e.g., heat, light) identifies degradation products that may skew spectral data. Compare stressed vs. unstressed samples via LC-MS .
Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k, k). applied SPR to a pyrrolidine-based kinase inhibitor .
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase domain) to identify binding motifs. ’s work on crystalline forms of pyrrolo-triazine derivatives exemplifies this .
- Mutagenesis Studies : Introduce point mutations in the target protein (e.g., ATP-binding pocket residues) to validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
